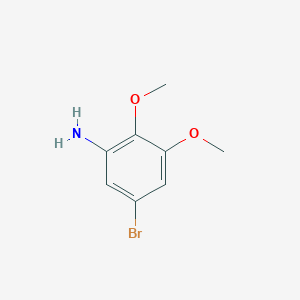
Isoanwulignan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoanwulignan is a lignan compound isolated from the aerial parts of the plant Schisandra propinqua var. propinqua. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, specifically, belongs to the dibenzocyclooctadiene lignans, which are characterized by their unique chemical structure and significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isoanwulignan typically involves the extraction from natural sources, particularly from the Schisandra species. The process includes the following steps:
Extraction: The aerial parts of Schisandra propinqua var. propinqua are dried and powdered.
Solvent Extraction: The powdered material is subjected to solvent extraction using a mixture of chloroform and methanol.
Fractionation: The extract is then fractionated using chromatographic techniques to isolate the lignan compounds.
Purification: this compound is purified through repeated chromatography and crystallization processes.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Isoanwulignan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetone.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound with altered biological activity.
Substitution Products: this compound derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Isoanwulignan serves as a model compound for studying the chemical behavior of lignans and their derivatives.
Biology: this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: this compound has shown potential in the treatment of liver diseases, cancer, and other health conditions due to its pharmacological properties.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.
Mécanisme D'action
The mechanism of action of Isoanwulignan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Isoanwulignan is compared with other similar lignan compounds, such as:
Meso-dihydroguaiaretic Acid: Another lignan with similar antioxidant and anti-inflammatory properties.
Sphenanlignan: A lignan with comparable biological activities but different chemical structure.
Gomisin O: A dibenzocyclooctadiene lignan with distinct pharmacological properties.
Uniqueness: this compound stands out due to its specific chemical structure and the unique combination of biological activities it exhibits
Propriétés
Formule moléculaire |
C20H24O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-[(2S,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-18(22-3)17(21)10-15)14(2)9-16-5-7-19-20(11-16)24-12-23-19/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m0/s1 |
Clé InChI |
OLMIQOIPLQDJFU-KBPBESRZSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)
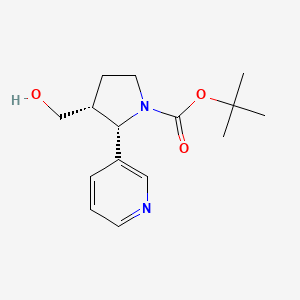

![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
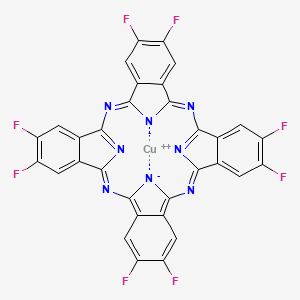
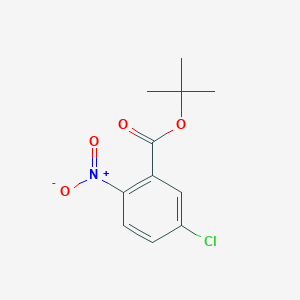
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
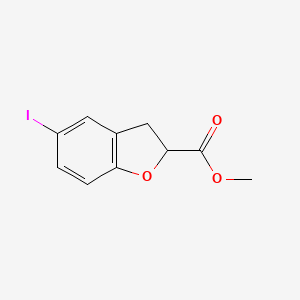
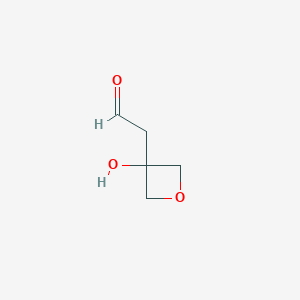
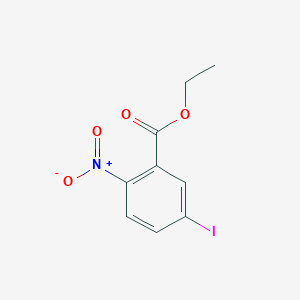
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

